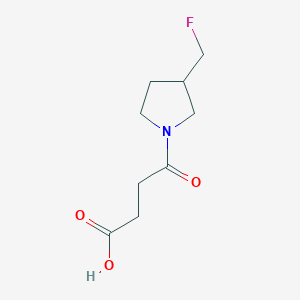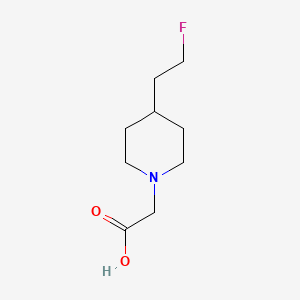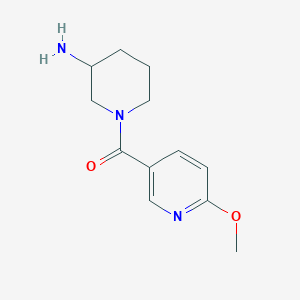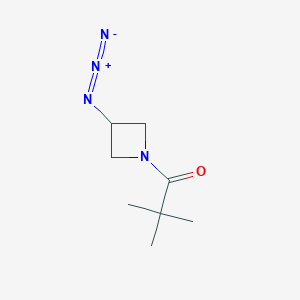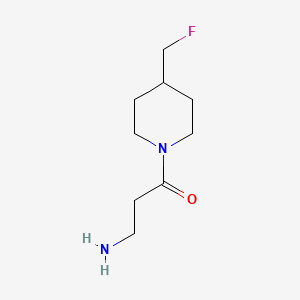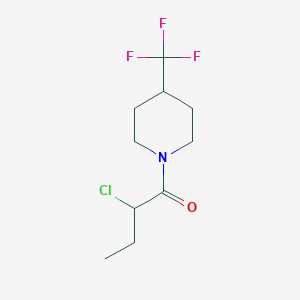![molecular formula C10H13NO4S2 B1476535 N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine CAS No. 1858251-81-6](/img/structure/B1476535.png)
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine
Descripción general
Descripción
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine, also known as MTPG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPG is a glycine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Polymerization Initiator and Modification
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been utilized as initiators in the polymerization processes, particularly for the synthesis of polypeptoids. A study demonstrated the use of a related compound, 4-(methylthio)phenyl piperidine-4-carboxylate, as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride. Following polymerization, the thioester group of the initiator was oxidized to yield an α-terminal reactive 4-(methylsulfonyl)phenyl piperidine-4-carboxylate polymer. This activated carboxylic acid terminus allowed for straightforward modification with various nucleophiles under mild conditions, showcasing the compound's potential in bioconjugation applications (Borova et al., 2021).
Peptide Synthesis
The compound has also found application in the synthesis of polypeptides with known repeating sequences of amino acids. A related study described the synthesis of a tetrapeptide using a 4-(methylthio)phenyl ester, which was easily converted to a protected 4-(methylsulfonyl)phenyl activated ester without decomposition. This method facilitated the polymerization of the material, leading to the production of poly-(ε-N-carbobenzoxyl-L-lysylglycyl)glycine, demonstrating the compound's role in peptide synthesis and the potential for creating complex biological molecules (Johnson & Rea, 1970).
Environmental Behavior Study
In environmental research, the behavior of N-(phenylsulfonyl)-glycine (a compound with a similar functional group) and related compounds was studied in a municipal sewage treatment plant. This study aimed to understand the degradation and transformation processes of such compounds in wastewater treatment, providing insights into their environmental fate and potential impacts (Krause & Schöler, 2000).
Glycine Transporter Inhibition
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine derivatives have been explored as glycine transporter-1 (GlyT1) inhibitors. This application is significant in neurological research, where regulating glycine levels can impact various neurological conditions. A study in this area focused on the design, synthesis, and in vivo efficacy of such inhibitors, highlighting their potential in treating disorders related to glycine dysregulation (Cioffi et al., 2016).
Propiedades
IUPAC Name |
2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUSPHMWRZZEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








